molecular formula C23H17ClN2O2 B3941614 2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one

2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one

Cat. No.: B3941614
M. Wt: 388.8 g/mol
InChI Key: WPKYGSGLTHLHNP-UHFFFAOYSA-N
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Description

2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with chlorophenyl and methoxyphenyl substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones. The reaction is often catalyzed by acids or bases under reflux conditions. For instance, the reaction between 2-aminobenzamide and 2-chlorobenzaldehyde in the presence of a base like sodium hydroxide can yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent extraction, crystallization, and chromatography are commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the ethenyl group can be reduced to a single bond.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of saturated quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . Additionally, its interaction with microbial cell membranes can lead to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The combination of chlorophenyl and methoxyphenyl groups enhances its potential as an antioxidant and antimicrobial agent, distinguishing it from other quinazolinone derivatives .

Properties

IUPAC Name

2-[2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c1-28-18-9-6-8-17(15-18)26-22(14-13-16-7-2-4-11-20(16)24)25-21-12-5-3-10-19(21)23(26)27/h2-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKYGSGLTHLHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one
Reactant of Route 2
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2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one

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